

Application Notes and Protocols for NIR178 in In Vitro Experiments

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Compound of Interest

Compound Name: NIR178

Cat. No.: B1193346

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Introduction

NIR178, also known as Taminadenant or PBF-509, is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] The A2A receptor, a G protein-coupled receptor, plays a critical role in mediating immunosuppressive signals within the tumor microenvironment.[2][3][4] High concentrations of extracellular adenosine in tumor tissues activate A2AR on immune cells, leading to decreased anti-tumor immunity.[2] **NIR178** blocks this interaction, thereby restoring and enhancing the function of immune cells such as cytotoxic T lymphocytes (CTLs) to attack and eliminate cancer cells.[1][3]

These application notes provide detailed protocols for the preparation and use of **NIR178** in various in vitro experiments to study its effects on cancer cells and immune cells.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of **NIR178** is provided in the table below.

Property	Value	Reference
Synonyms	Taminadenant, PBF-509	--INVALID-LINK--
Mechanism of Action	Selective Adenosine A2A Receptor (A2AR) Antagonist	[1]
Ki Value	12 nM	--INVALID-LINK--

Storage and Handling:

- Solid Form: Store at -20°C for long-term storage.
- Stock Solutions: Prepare in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Preparation of NIR178 for In Vitro Experiments

Proper preparation of **NIR178** is crucial for obtaining reliable and reproducible results in cell-based assays.

Stock Solution Preparation

- Solvent Selection: **NIR178** is soluble in DMSO. Use anhydrous, cell culture grade DMSO to prepare the stock solution.
- Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
- Procedure:
 - Equilibrate the **NIR178** vial to room temperature before opening.
 - Add the calculated volume of DMSO to the vial to achieve the desired concentration.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
 - Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -80°C.

Working Solution Preparation

- Dilution: On the day of the experiment, thaw an aliquot of the **NIR178** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
- Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of **NIR178** to antagonize the A2AR agonist-induced accumulation of cyclic adenosine monophosphate (cAMP).

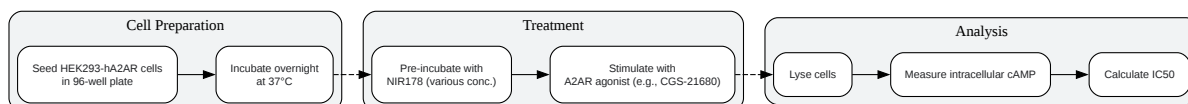
Materials:

- HEK293 cells stably expressing the human A2A receptor (HEK293-hA2AR).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Cell culture medium (e.g., DMEM with 10% FBS).
- A2AR agonist (e.g., CGS-21680 or NECA).[\[6\]](#)
- **NIR178**.
- cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[\[7\]](#)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[\[8\]](#)

Protocol:

- Cell Seeding: Seed HEK293-hA2AR cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[9]
- Pre-incubation with Antagonist: The next day, wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of **NIR178** (e.g., 1 nM to 10 μ M) for 15-30 minutes at 37°C in the presence of a PDE inhibitor like IBMX.[7][8]
- Agonist Stimulation: Stimulate the cells with a fixed concentration of an A2AR agonist (e.g., EC80 concentration of CGS-21680) for 15-30 minutes at 37°C.[7]
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[7]
- Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP production against the logarithm of the **NIR178** concentration. Calculate the IC50 value.

Experimental Workflow for cAMP Assay



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Caption: Workflow for the in vitro cAMP accumulation assay.

T-Cell Activation Assay

This assay evaluates the effect of **NIR178** on T-cell activation, which is often suppressed by adenosine.

Materials:

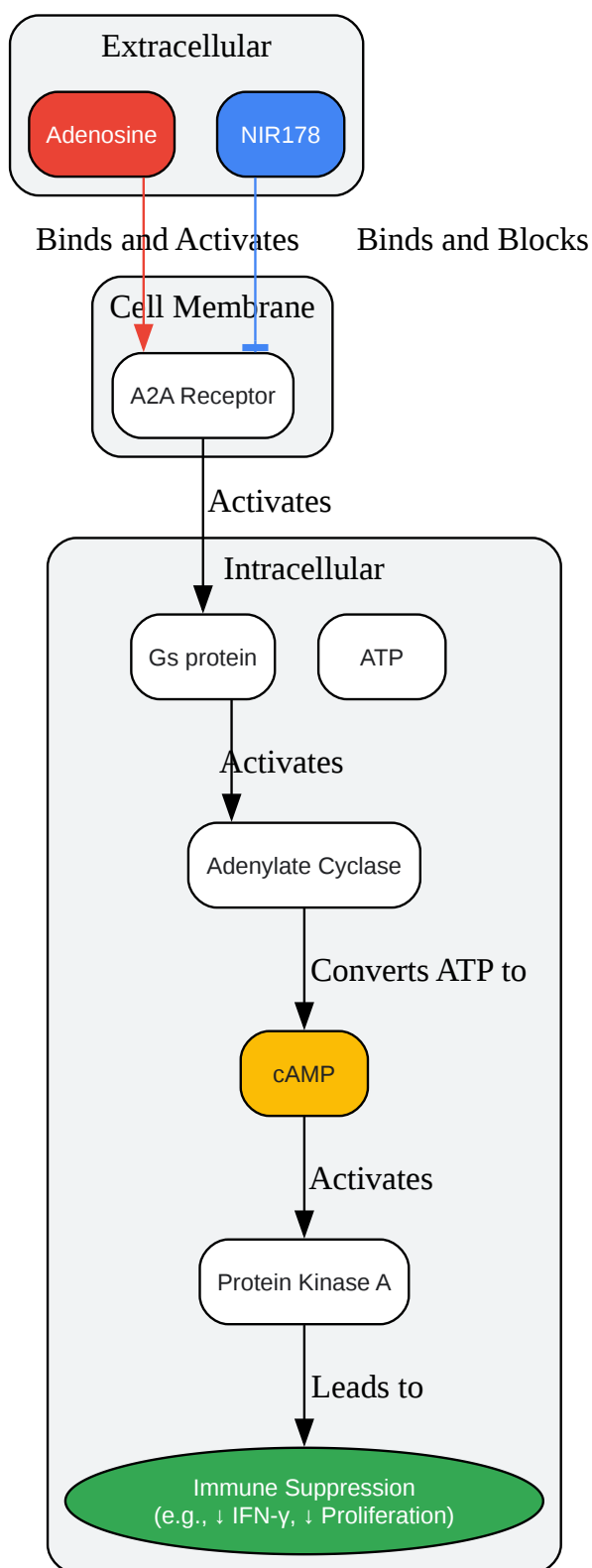
- Human or mouse T-cells (e.g., isolated from PBMCs or splenocytes).
- T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).[10]
- A2AR agonist (e.g., CGS-21680).
- **NIR178**.
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
- Flow cytometer.
- ELISA kits for cytokine detection (e.g., IFN- γ , IL-2).

Protocol:

- T-cell Isolation and Labeling: Isolate T-cells from PBMCs or splenocytes. Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
- Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 $\mu\text{g/mL}$ in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before use.[11]
- Cell Seeding and Treatment: Seed the labeled T-cells in the coated plate. Add soluble anti-CD28 antibody (e.g., 1-2 $\mu\text{g/mL}$).[11] Treat the cells with an A2AR agonist (to suppress activation) and varying concentrations of **NIR178**.
- Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.[10]
- Analysis:
 - Proliferation: Harvest the cells and analyze proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.
 - Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

- Cytokine Production: Collect the cell culture supernatants and measure the concentration of cytokines such as IFN- γ and IL-2 by ELISA.

Signaling Pathway of A2AR in T-cells



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Caption: A2AR signaling pathway and the inhibitory action of **NIR178**.

Cytotoxicity Assay (T-cell Mediated Tumor Cell Killing)

This assay measures the ability of **NIR178** to enhance the killing of tumor cells by cytotoxic T-lymphocytes (CTLs).

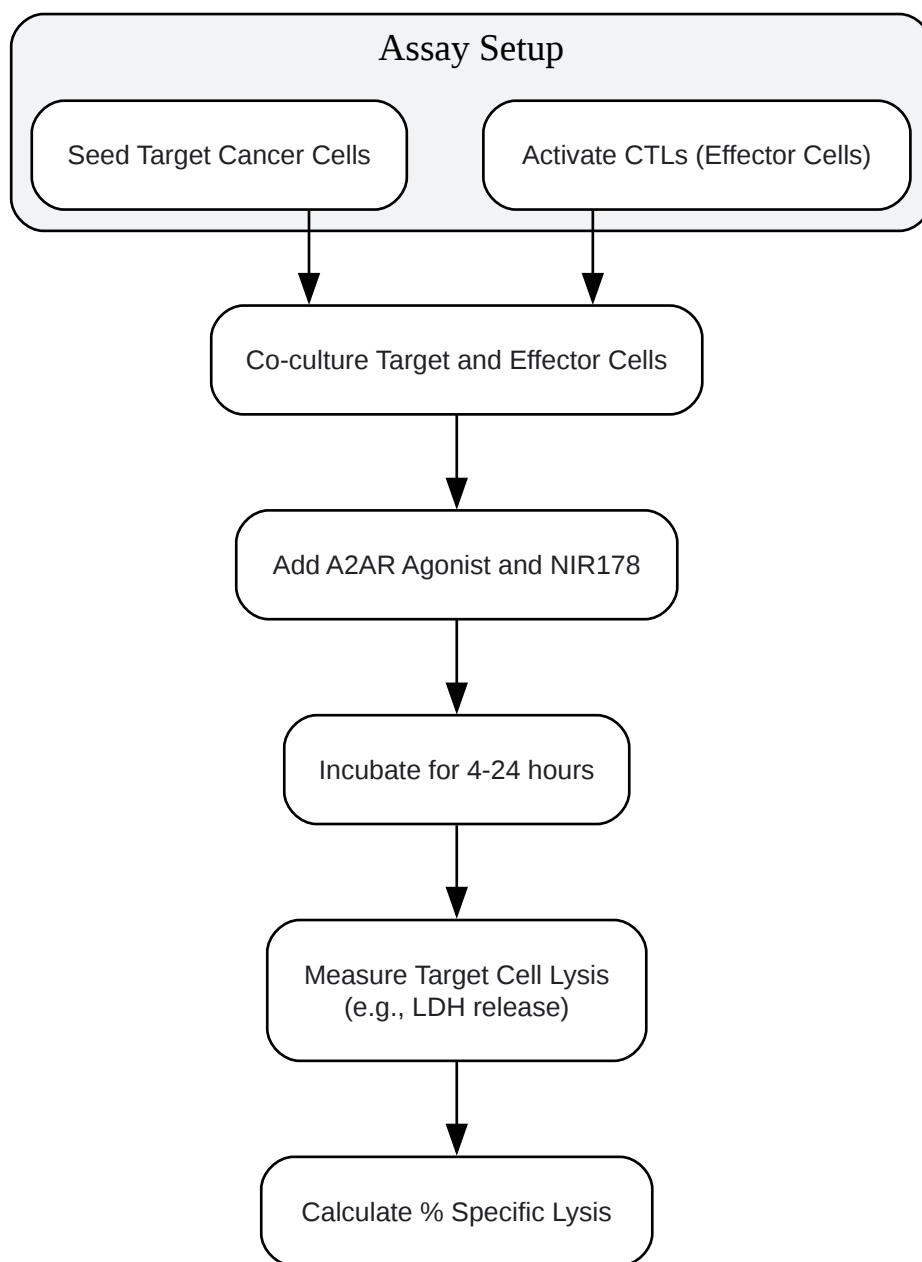
Materials:

- Effector cells: Activated human or mouse CTLs.
- Target cells: A cancer cell line that expresses the relevant antigen for the CTLs (e.g., A375 melanoma, A549 lung cancer).[\[6\]](#)
- A2AR agonist (e.g., CGS-21680).
- **NIR178**.
- Cytotoxicity assay kit (e.g., based on LDH release, calcein-AM release, or real-time imaging like IncuCyte).

Protocol:

- Target Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere.
- Effector Cell Preparation: Activate CTLs in vitro (e.g., with anti-CD3/CD28 and IL-2).
- Co-culture and Treatment: Add the activated CTLs to the target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 10:1). Treat the co-culture with an A2AR agonist and varying concentrations of **NIR178**.
- Incubation: Incubate the co-culture for a defined period (e.g., 4, 18, or 24 hours).
- Cytotoxicity Measurement: Measure the percentage of target cell lysis using a chosen cytotoxicity assay method. For example, collect the supernatant to measure LDH release or use a plate reader to measure fluorescence from released calcein-AM.
- Data Analysis: Calculate the percentage of specific lysis for each condition and plot it against the **NIR178** concentration.

Experimental Workflow for Cytotoxicity Assay



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Caption: Workflow for T-cell mediated cytotoxicity assay.

Data Presentation

The quantitative data from the described experiments should be summarized in tables for easy comparison.

Table 1: Example Data Summary for cAMP Assay

NIR178 Concentration	% Inhibition of Agonist-induced cAMP
1 nM	...
10 nM	...
100 nM	...
1 μ M	...
10 μ M	...
IC50	...

Table 2: Example Data Summary for T-Cell Activation Assay

NIR178 Concentration	% T-cell Proliferation	IFN- γ Concentration (pg/mL)
Vehicle Control
10 nM
100 nM
1 μ M

Table 3: Example Data Summary for Cytotoxicity Assay

NIR178 Concentration	% Specific Lysis (E:T Ratio 10:1)
Vehicle Control	...
10 nM	...
100 nM	...
1 μ M	...

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling **NIR178**.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
- Disposal: Dispose of waste in accordance with local regulations.
- MSDS: Obtain and consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.

These detailed application notes and protocols should serve as a valuable resource for researchers utilizing **NIR178** in their in vitro studies, facilitating the investigation of its therapeutic potential in immuno-oncology.

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